3-Amino-4,4-dimethylpentanoic acid
CAS No.: 204191-43-5
Cat. No.: VC21543562
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204191-43-5 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 3-amino-4,4-dimethylpentanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Standard InChI Key | MIMSUZKTGRXZNZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(CC(=O)O)N |
Canonical SMILES | CC(C)(C)C(CC(=O)O)N |
Physical and Chemical Properties
The compound’s physical properties are well-documented, enabling precise characterization and handling.
Table 1: Key Physical Properties of 3-Amino-4,4-Dimethylpentanoic Acid
Property | Value | Source |
---|---|---|
CAS Number | 204191-43-5 | |
Molecular Formula | C₇H₁₅NO₂ | |
Molecular Weight | 145.20 g/mol | |
Density | 1.0 ± 0.1 g/cm³ | |
Boiling Point | 241.6 ± 23.0 °C at 760 mmHg | |
Flash Point | 99.9 ± 22.6 °C |
These properties highlight its stability under standard conditions and suitability for use in synthetic chemistry.
Synthesis and Preparation Methods
The synthesis of 3-amino-4,4-dimethylpentanoic acid involves strategic alkylation reactions. While specific industrial protocols are proprietary, academic literature provides insights into its preparation:
Key Synthetic Routes
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Asymmetric Alkylation:
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Industrial-Scale Production:
A 2009 study in Tetrahedron: Asymmetry demonstrated the feasibility of asymmetric synthesis for structurally related compounds, suggesting analogous approaches for this molecule .
Chemical Reactivity and Functional Group Transformations
The compound’s amino and carboxylic acid groups enable diverse reactivity, making it a versatile intermediate in organic synthesis.
Table 2: Common Reactions and Conditions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | Nitro derivatives, oxidized acids |
Reduction | LiAlH₄, NaBH₄ | Alcohols, aldehydes |
Substitution | Acyl chlorides, anhydrides | Amides, esters |
Mechanistic Insights
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Oxidation: The amino group is susceptible to oxidation, forming nitro compounds under strong oxidizing conditions .
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Reduction: The carboxylic acid group can be reduced to a primary alcohol using hydride donors .
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Substitution: The amino group participates in nucleophilic acyl substitution, forming peptide bonds or other derivatives .
Comparative Analysis with Similar Compounds
3-Amino-4,4-dimethylpentanoic acid distinguishes itself from other branched-chain amino acids through its specific branching pattern and functional group arrangement.
Table 3: Structural and Functional Comparison
Compound | Structure Characteristics | Key Differences |
---|---|---|
Leucine | Branched at second carbon | Single methyl group; no amino group at C3 |
2-Amino-2-methylpropanoic acid | Single methyl group at C2 | Simpler structure; fewer reactive sites |
3-Amino-4,4-dimethylpentanoic acid | Dual methyl groups at C4 | Enhanced steric hindrance; distinct reactivity |
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